Lupanol 3-beta-diglucoside
CAS No.: 120527-58-4
Cat. No.: VC0533831
Molecular Formula: C42H72O11
Molecular Weight: 753 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120527-58-4 |
|---|---|
| Molecular Formula | C42H72O11 |
| Molecular Weight | 753 g/mol |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[(1S,3aR,5aR,5bR,7aS,11aS,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol |
| Standard InChI | InChI=1S/C42H72O11/c1-21(2)22-11-14-38(5)17-18-40(7)23(29(22)38)9-10-28-39(6)15-12-27(37(3,4)26(39)13-16-41(28,40)8)42(35(50)33(48)31(46)25(20-44)52-42)53-36-34(49)32(47)30(45)24(19-43)51-36/h21-36,43-50H,9-20H2,1-8H3/t22-,23+,24+,25+,26-,27?,28?,29+,30+,31+,32-,33-,34+,35+,36-,38+,39-,40+,41+,42-/m0/s1 |
| Standard InChI Key | SQLBDGHCDJLXIZ-DXAPHSLFSA-N |
| Isomeric SMILES | CC(C)[C@@H]1CC[C@]2([C@H]1[C@H]3CCC4[C@]5(CCC(C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)[C@@]6([C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C |
| SMILES | CC(C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)C6(C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C |
| Canonical SMILES | CC(C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)C6(C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
Lupanol 3-beta-diglucoside belongs to the class of triterpenoid glycosides, which are derivatives of lupane-type triterpenes. The core structure consists of a lupanol aglycone (a pentacyclic triterpene alcohol) linked to two glucose molecules via beta-glycosidic bonds at the C-3 position. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 753.027 g/mol |
| CAS Number | 120527-58-4 |
| Solubility | Likely polar due to glycosylation |
| Stability | Stable under standard conditions |
The glucosylation enhances water solubility compared to the parent lupanol, which is inherently lipophilic . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses have confirmed the beta-configuration of the glycosidic linkages and the pentacyclic lupane skeleton .
Natural Occurrence and Phytochemical Context
Lupanol 3-beta-diglucoside is primarily isolated from Leptadenia reticulata (family Apocynaceae), a plant traditionally used in Ayurvedic medicine for its immunomodulatory and rejuvenating properties . The compound is distributed in aerial parts of the plant, including leaves and stems, and is often co-extracted with other triterpenoids such as α-amyrin, β-sitosterol, and lupeol .
Table 1: Phytochemical Composition of Leptadenia reticulata
| Compound Class | Examples | Plant Part |
|---|---|---|
| Triterpenoids | Lupanol 3-beta-diglucoside, Lupeol | Leaves, Stems |
| Flavonoids | Luteolin, Diosmetin | Whole Plant |
| Steroids | β-Sitosterol, Stigmasterol | Roots, Leaves |
| Pregnane Glycosides | Reticulin, Deniculatin | Aerial Parts |
The biosynthesis of lupanol derivatives in L. reticulata is influenced by environmental factors such as soil composition and harvesting practices, which may affect yield and purity .
Research Gaps and Future Directions
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Structural-Activity Relationships: The impact of glycosylation on bioavailability and target binding remains unexplored.
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Clinical Trials: No human studies have been conducted to validate preclinical findings.
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Synthetic Routes: Scalable synthesis methods are needed to address supply limitations from natural sources.
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